3-Bromo-4-cyclopropoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-cyclopropoxyaniline is an organic compound with the molecular formula C9H10BrNO It is a brominated aniline derivative, where the bromine atom is positioned at the third carbon of the benzene ring, and a cyclopropoxy group is attached to the fourth carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-cyclopropoxyaniline typically involves a multi-step processThe reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to achieve selective bromination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of advanced purification techniques such as recrystallization or chromatography is also common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-cyclopropoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium amide (NaNH2) or thiourea can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Scientific Research Applications
3-Bromo-4-cyclopropoxyaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as a therapeutic agent for various diseases, including cancer and infectious diseases, is ongoing.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-cyclopropoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropoxy group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target being studied .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-4-methoxyaniline: Similar structure but with a methoxy group instead of a cyclopropoxy group.
4-Bromoaniline: Lacks the cyclopropoxy group, making it less sterically hindered.
3-Bromo-4-fluoroaniline: Contains a fluorine atom instead of a cyclopropoxy
Properties
Molecular Formula |
C9H10BrNO |
---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
3-bromo-4-cyclopropyloxyaniline |
InChI |
InChI=1S/C9H10BrNO/c10-8-5-6(11)1-4-9(8)12-7-2-3-7/h1,4-5,7H,2-3,11H2 |
InChI Key |
GANXRWNBHJPIIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(C=C2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.